molecular formula C29H25NO5S B281280 Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B281280
M. Wt: 499.6 g/mol
InChI Key: KEAYNOGECXOTCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, commonly known as DMF-carboxylate, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of DMF-carboxylate involves the inhibition of several key enzymes and signaling pathways that are involved in cell growth and survival. Specifically, DMF-carboxylate has been shown to inhibit the activity of the protein kinase B (AKT) pathway and the nuclear factor kappa B (NF-κB) pathway, both of which are involved in promoting cell survival and proliferation. Additionally, DMF-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in regulating gene expression.
Biochemical and Physiological Effects:
DMF-carboxylate has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammation, and the modulation of gene expression. Additionally, DMF-carboxylate has been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMF-carboxylate for lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, DMF-carboxylate has been shown to have low toxicity, making it a potentially safe and effective therapeutic agent. However, one of the limitations of DMF-carboxylate is its relatively low solubility, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on DMF-carboxylate. One area of interest is the development of more effective methods for synthesizing DMF-carboxylate, which may help to improve its solubility and effectiveness. Additionally, further research is needed to better understand the mechanism of action of DMF-carboxylate and to identify potential targets for therapeutic intervention. Finally, there is a need for more preclinical and clinical studies to evaluate the efficacy and safety of DMF-carboxylate as a potential therapeutic agent for cancer and other diseases.

Synthesis Methods

The synthesis of DMF-carboxylate involves several steps, starting with the preparation of 2-methylnaphtho[1,2-b]furan-3-carboxylic acid. This is followed by the reaction of the acid with benzylamine and sulfonyl chloride to form the intermediate compound. Finally, the intermediate is reacted with dimethylphenylamine and benzyl bromide to produce DMF-carboxylate.

Scientific Research Applications

DMF-carboxylate has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that DMF-carboxylate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, DMF-carboxylate has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

properties

Molecular Formula

C29H25NO5S

Molecular Weight

499.6 g/mol

IUPAC Name

benzyl 5-[(2,4-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C29H25NO5S/c1-18-13-14-26(19(2)15-18)36(32,33)30-25-16-24-27(29(31)34-17-21-9-5-4-6-10-21)20(3)35-28(24)23-12-8-7-11-22(23)25/h4-16,30H,17H2,1-3H3

InChI Key

KEAYNOGECXOTCR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)OCC5=CC=CC=C5)C)C

Origin of Product

United States

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